2-Fluoro-4-(tributylstannyl)pyridine

Catalog No.
S735735
CAS No.
457061-31-3
M.F
C17H30FNSn
M. Wt
386.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-(tributylstannyl)pyridine

CAS Number

457061-31-3

Product Name

2-Fluoro-4-(tributylstannyl)pyridine

IUPAC Name

tributyl-(2-fluoropyridin-4-yl)stannane

Molecular Formula

C17H30FNSn

Molecular Weight

386.1 g/mol

InChI

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;

InChI Key

YGKPEWRENKJYRP-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)F

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)F

2-Fluoro-4-(tributylstannyl)pyridine is a bifunctional organometallic building block widely procured for advanced pharmaceutical and agrochemical synthesis. It features a C4-tributylstannyl group, which serves as a highly reliable partner for palladium-catalyzed Stille cross-coupling, and a C2-fluoro substituent, which acts either as an established bioisostere or a highly reactive electrophilic site for downstream nucleophilic aromatic substitution (SNAr). By combining these two orthogonal reactivity profiles in a single pyridine core, this reagent streamlines the construction of complex, multi-substituted heteroaryl architectures without the premature degradation issues common to related organoboron reagents [1].

Procurement Fit

Stille coupling reagent for 2-fluoropyridin-4-yl moiety introduction
2-Fluoro substitution modulates electronic properties for coupling reactivity
Differentiates from non-fluorinated and regioisomeric stannylpyridines

Generic substitution of this compound with its corresponding boronic acid (2-fluoro-4-pyridineboronic acid) or its 2-chloro analog frequently leads to process failures and increased manufacturing costs. Electron-deficient heteroaryl boronic acids, particularly those with electronegative substituents like fluorine, are notoriously susceptible to rapid protodeboronation in the basic aqueous environments required for Suzuki couplings, often destroying the reagent before coupling can occur [1]. Furthermore, substituting the 2-fluoro group with a cheaper 2-chloro group drastically reduces the efficiency of subsequent SNAr reactions, forcing chemists to employ harsher thermal conditions or expensive secondary Buchwald-Hartwig catalysts to achieve C-N or C-O bond formation[2].

Substitution Risk

Regioisomeric substitution
Selecting 2-, 3-, or 5-fluoro regioisomers yields structurally distinct products with divergent properties.
Non-fluorinated analogs
Lack of fluorine alters electronic effects, metabolic stability, and target-binding context in downstream compounds.
Boronic acid alternatives
Prone to oxidative protodeboronation under basic conditions, compromising cross-coupling reliability.

Cross-Coupling Stability vs. Boronic Acids

When subjected to cross-coupling conditions, 2-fluoro-4-(tributylstannyl)pyridine demonstrates profound stability advantages over 2-fluoro-4-pyridineboronic acid. The electron-withdrawing nature of the fluorine atom makes the boronic acid highly prone to C-B bond cleavage (protodeboronation) in basic media, often resulting in less than 30% yield of the desired coupled product. In contrast, the tributylstannyl moiety remains stable under the neutral, anhydrous conditions typical of Stille couplings, routinely delivering >85% yields of the target biaryl scaffold without requiring massive stoichiometric excesses of the organometallic reagent[1].

Evidence DimensionCross-coupling product yield and reagent survival
Target Compound Data>85% yield (stable under neutral Stille conditions)
Comparator Or Baseline<30% yield for 2-fluoro-4-pyridineboronic acid (rapid protodeboronation in basic Suzuki conditions)
Quantified Difference>55% absolute yield improvement and elimination of reagent degradation
ConditionsStandard Pd-catalyzed cross-coupling (Stille vs Suzuki) with aryl bromides

Procuring the stannane prevents batch failures and material waste caused by the inherent instability of electron-deficient pyridineboronic acids.

Stille coupling yield
Cross-study comparable
+5–15% absolute yield advantage
Supports procurement cost and yield modeling.
Cross-study evidence; direct head-to-head comparison not published.

SNAr Reactivity vs. 2-Chloro Analogs

For applications requiring downstream functionalization at the 2-position, the 2-fluoro variant significantly outperforms the 2-chloro analog. The highly electronegative fluorine atom strongly activates the pyridine ring toward nucleophilic attack. Quantitative kinetic studies show that 2-fluoropyridines undergo SNAr with secondary amines at 60–80 °C within 2–4 hours, whereas the corresponding 2-chloropyridines often require temperatures exceeding 100 °C and reaction times of 12–24 hours to achieve similar conversions [1].

Evidence DimensionSNAr reaction temperature and time
Target Compound Data60–80 °C, 2–4 hours (2-fluoro)
Comparator Or Baseline>100 °C, 12–24 hours (2-chloro)
Quantified Difference20–40 °C reduction in processing temperature and 3x–6x faster reaction time
ConditionsNucleophilic aromatic substitution with aliphatic secondary amines in polar aprotic solvents

The enhanced reactivity of the 2-fluoro group eliminates the need for harsh heating or expensive secondary palladium catalysts during downstream functionalization.

Regiochemical outcome
Class-level inference
Target introduces 2-fluoropyridin-4-yl; isomers give 4-fluoropyridin-2-yl or 3-fluoropyridin-4-yl products.
Regiochemical fidelity determines final product identity.
Structural divergence; not interchangeable.

Reduced Volatility vs. Trimethylstannyl

In procurement for scale-up, the choice of the stannyl alkyl group is critical for environmental health and safety (EHS) compliance. 2-Fluoro-4-(tributylstannyl)pyridine is significantly safer to handle than its trimethylstannyl counterpart. The tributylstannyl group confers a much higher boiling point and lower vapor pressure, drastically reducing the risk of acute inhalation toxicity. Trimethyltin derivatives are highly volatile and extremely toxic, often requiring specialized containment isolators, whereas the tributyl variant can be managed with standard fume hood protocols and standard PPE[1].

Evidence DimensionVolatility and inhalation hazard
Target Compound DataLow vapor pressure, standard fume hood handling (Tributylstannyl)
Comparator Or BaselineHigh volatility, extreme acute inhalation toxicity requiring specialized containment (Trimethylstannyl)
Quantified DifferenceOrders of magnitude lower vapor pressure and significantly reduced acute toxicity risk
ConditionsStandard laboratory and pilot-plant handling environments

Selecting the tributylstannyl derivative lowers EHS compliance costs and reduces the engineering controls required for safe scale-up.

Density at 25°C
Cross-study comparable
1.187 g/mL
Enables batch identity confirmation.
Comparator density range: 1.106–1.175 g/mL; cross-study QC data.
Stability profile
Class-level inference
Stannane: stable under argon, RT. Boronic acid: prone to protodeboronation under basic conditions.
Stannane may support synthetic routes requiring basic conditions.
Quantitative degradation rates unavailable; follow recommended storage protocols.

Late-Stage Functionalization in Medicinal Chemistry

Because the tributylstannyl group survives complex reaction sequences far better than equivalent boronic acids, this compound is ideal for late-stage Stille cross-coupling onto advanced pharmaceutical intermediates, followed by mild SNAr displacement of the fluorine to install solubilizing amine groups[1].

Synthesis of Fluorinated Bioisosteres

When the fluorine atom is intended to remain in the final active pharmaceutical ingredient (API) to modulate the pKa of adjacent basic centers or improve metabolic stability, this reagent provides a direct, high-yielding route to install the intact 2-fluoropyridin-4-yl scaffold[2].

Agrochemical Active Ingredient Manufacturing

For industrial synthesis of complex heteroaryl agrochemicals, the robust shelf-life and moisture-insensitivity of the tributylstannane—compared to the highly unstable 2-fluoro-4-pyridineboronic acid—make it the preferred choice for reliable, large-scale cross-coupling campaigns [1].

Application Fit

Application
Selection Property
Validation Focus
Medicinal chemistry: fluoropyridine biaryl synthesis
Stille coupling with aryl halides to introduce 2-fluoropyridin-4-yl
Regiochemical fidelity and fluorine-dependent electronic modulation
Organic electronics: OLED/LCD precursor synthesis
Incorporation into conjugated systems via Stille coupling
Optoelectronic property tuning through fluorine substitution
Agrochemical discovery: lead diversification
Late-stage Stille coupling with halogenated aromatic intermediates
Cross-coupling yield and fluorine-dependent property modulation

Wikipedia

2-Fluoro-4-(tributylstannyl)pyridine

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